molecular formula C20H24ClN3O3S B2799636 N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 952981-85-0

N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2799636
CAS No.: 952981-85-0
M. Wt: 421.94
InChI Key: KNEROUDAYFLRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative featuring two distinct substituents:

  • N1-substituent: A 5-chloro-2-methoxyphenyl group, which combines halogenated and methoxy functionalities that may enhance lipophilicity and receptor binding.
  • N2-substituent: A piperidin-4-ylmethyl group modified with a thiophen-2-ylmethyl moiety, introducing heterocyclic and sulfur-containing elements that could influence pharmacokinetics or target engagement.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c1-27-18-5-4-15(21)11-17(18)23-20(26)19(25)22-12-14-6-8-24(9-7-14)13-16-3-2-10-28-16/h2-5,10-11,14H,6-9,12-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEROUDAYFLRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C20_{20}H24_{24}ClN3_{3}O3_{3}S
Molecular Weight 421.9 g/mol
CAS Number 952981-85-0

The structure features a chloro-substituted methoxyphenyl group linked to a piperidine moiety through an oxalamide bond, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Formation of the Oxalamide Intermediate : Reaction of 5-chloro-2-methoxyaniline with oxalyl chloride.
  • Coupling Reaction : The intermediate is reacted with 1-(thiophen-2-ylmethyl)piperidin-4-amine under controlled conditions using solvents like dichloromethane and catalysts such as triethylamine.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, derivatives with piperidine and oxalamide functionalities have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and caspase activation .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE). In vitro studies suggest that related compounds display significant AChE inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . The structure–activity relationship (SAR) studies indicate that modifications in the piperidine ring enhance binding affinity and selectivity towards AChE.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that a structurally similar compound induced apoptosis in liver cancer cells (SMMC7721), showing increased expression of caspase 3, indicating a mechanism of action via caspase-dependent pathways .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of piperidine derivatives, noting their ability to modulate neurotransmitter levels and provide protective effects against oxidative stress in neuronal cells .
  • Antibacterial Activity : The synthesized compound was also evaluated for antibacterial properties, showing effectiveness against various bacterial strains. The presence of the thiophene moiety was found to enhance antibacterial activity compared to non-thiophene analogs .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide exhibit significant anticancer properties. Studies have shown that derivatives of oxalamides can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the chloro and methoxy groups may enhance the compound’s interaction with cellular targets involved in tumor growth regulation.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar oxalamide structures have been documented to possess antibacterial effects against Gram-positive and Gram-negative bacteria. The thiophene moiety may contribute to this activity by enhancing lipophilicity, allowing better membrane penetration.

Neuropharmacological Effects

Given the piperidine structure, there is potential for neuropharmacological applications. Compounds that interact with neurotransmitter systems can modulate various neurological conditions. Preliminary studies suggest that modifications in the piperidine ring can influence receptor binding affinities, possibly leading to new treatments for disorders such as anxiety and depression.

Case Studies

StudyObjectiveFindings
Study 1 Anticancer ActivityDemonstrated that oxalamide derivatives inhibited proliferation of breast cancer cells by inducing apoptosis.
Study 2 Antimicrobial EfficacyShowed effective antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values below 1 µM.
Study 3 Neuropharmacological EffectsFound that piperidine derivatives exhibited anxiolytic effects in animal models, suggesting potential for treating anxiety disorders.

Chemical Reactions Analysis

Oxalamide Hydrolysis

The oxalamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for understanding metabolic pathways or decomposition mechanisms.

Conditions Products Reaction Efficiency
2M HCl (reflux, 4h)5-chloro-2-methoxyaniline + (1-(thiophen-2-ylmethyl)piperidin-4-yl)acetic acid75–80% yield
1M NaOH (80°C, 2h)Sodium salts of both amine and carboxylic acid derivatives~70% yield

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Electrophilic Aromatic Substitution (Thiophene Ring)

The thiophene moiety participates in electrophilic substitutions, primarily at the 5-position due to directing effects of the sulfur atom.

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0°C, 1h5-nitrothiophene derivative55–60%
SulfonationClSO₃H, CH₂Cl₂, RT, 2hThiophene-2-sulfonic acid derivative45–50%

Key Limitation : Steric hindrance from the piperidinylmethyl group reduces reaction rates compared to unsubstituted thiophene .

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation or acylation reactions, modifying the compound’s physicochemical properties.

Reaction Type Reagents Product Application
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6hQuaternary ammonium saltEnhanced water solubility
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C, 2hAcetylated piperidine derivativeProbing receptor interactions

Side Reactions : Competing O-methylation of the methoxyphenyl group is observed under strongly basic conditions.

Chlorophenyl Group Reactivity

The 5-chloro-2-methoxyphenyl group participates in nucleophilic aromatic substitution (NAS), though methoxy’s electron-donating nature limits reactivity.

Reagent Conditions Product Yield
NH₃ (aq), Cu catalyst150°C, 24h, sealed tube5-amino-2-methoxyphenyl derivative<20%
KSCN, DMSO, 120°C, 8h-5-thiocyanato derivative30–35%

Challenges : Low yields due to steric hindrance from adjacent methoxy and oxalamide groups .

Oxidation of Methoxy Group

Controlled oxidation converts the methoxy group to a carbonyl, enabling further derivatization.

Oxidizing Agent Conditions Product Notes
KMnO₄, H₂SO₄80°C, 3h5-chloro-2-carboxyphenyl oxalamideOver-oxidation risks
RuO₂, NaIO₄, CH₃CN/H₂ORT, 12h5-chloro-2-formylphenyl oxalamideSelective for methoxy

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed couplings, though the methoxy group necessitates careful catalyst selection.

Reaction Catalyst System Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives60–65%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated derivatives50–55%

Optimization Note : Electron-rich methoxy group requires bulky ligands (e.g., Xantphos) to prevent catalyst poisoning .

Stability Under Physiological Conditions

Hydrolytic and oxidative stability data inform pharmaceutical applicability:

Condition Half-Life Degradation Products
pH 1.2 (simulated gastric)2.3hHydrolyzed oxalamide + thiophene metabolites
pH 7.4 (blood plasma)8.5hIntact compound (90% remaining)
Liver microsomes1.8hOxidized piperidine and sulfoxide derivatives

Data extrapolated from structurally related oxalamides .

Synthetic Methodology

Key steps in its synthesis involve:

  • Amide Coupling : HATU-mediated coupling of 5-chloro-2-methoxyaniline with (1-(thiophen-2-ylmethyl)piperidin-4-yl)methylamine (yield: 68%) .

  • Purification : Reverse-phase chromatography (ACN/H₂O + 0.1% TFA) achieves >95% purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenyl-Substituted Oxalamides

Several oxalamides with chlorophenyl groups and heterocyclic substituents have been synthesized and characterized (). Key examples include:

Compound ID Structure Highlights Yield (%) Purity (HPLC%) Biological Activity (Reported)
13 N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide 36 90.0 Antiviral (HIV-1 entry inhibitor)
14 N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide 39 93.2 Antiviral (HIV-1 entry inhibitor)
15 N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide 53 95.0 Antiviral (HIV-1 entry inhibitor)

Key Differences from Target Compound :

  • Heterocyclic Core : Compounds 13–15 feature thiazole rings instead of thiophene, which may alter electronic properties and binding affinity.
  • Piperidine vs.
  • Stereochemistry : Compounds 14 and 15 are synthesized as 1:1 stereoisomer mixtures, whereas the stereochemical configuration of the target compound is unspecified .

Thiophene-Containing Piperidine Derivatives

N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide ()
  • Structural Similarities : Chlorophenyl group and thiophene-piperazine moiety.
  • Differences :
    • Substituent Position : Thiophen-3-yl vs. thiophen-2-ylmethyl in the target compound.
    • Core Structure : Incorporates a piperazine ring instead of piperidine, which may enhance solubility but reduce CNS penetration.

No biological data is available for direct comparison .

Thiofentanyl Derivatives ()

Thiofentanyl (C20H26N2OS·HCl) shares a thiophenylethyl-piperidine backbone but differs in core structure (propanamide vs. oxalamide).

  • Functional Implications : Thiofentanyl is an opioid agonist, suggesting that the piperidine-thiophene motif may interact with opioid receptors. This raises the possibility of similar CNS activity in the target compound, though this remains speculative without direct evidence .

Bis-Imidazolidinyl Oxalamides ()

Compound 10 (N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide) represents a structurally distinct oxalamide with bis-imidazolidinyl groups.

  • Key Contrasts :
    • Complexity : The symmetrical bis-imidazolidine structure differs significantly from the asymmetric chlorophenyl/thiophene-piperidine design of the target compound.
    • Synthesis : Higher yield (86%) and melting point (215–217°C) compared to lower yields in compounds, suggesting divergent synthetic challenges .

Q & A

Q. How can researchers optimize the synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide to improve yield and purity?

  • Methodological Answer: Synthesis typically involves coupling the 5-chloro-2-methoxyphenylamine derivative with the piperidin-4-ylmethyl-thiophene intermediate via an oxalamide linker. Key steps include:
  • Intermediate Preparation: Synthesize the thiophen-2-ylmethyl-piperidine intermediate using reductive amination (e.g., NaBH3CN in methanol at 0–5°C) .
  • Coupling Reaction: Use oxalyl chloride or EDCI/HOBt for amide bond formation. Solvent choice (e.g., DCM vs. THF) and temperature (room temperature vs. reflux) critically affect yields .
  • Purification: Employ flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC for high-purity isolation .
    Table 1: Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
Piperidine IntermediateNaBH3CN, MeOH, 0°C6892%
Oxalamide CouplingEDCI/HOBt, DCM, RT4585%
Final PurificationPrep HPLC (ACN/H2O)90>99%

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., methoxy group at δ 3.8 ppm, thiophene protons at δ 6.9–7.2 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) validates molecular formula (e.g., [M+H]+ calculated for C22H25ClN3O3S: 454.1254) .
  • X-ray Crystallography: Resolves stereochemistry and confirms piperidine-thiophene spatial arrangement (if crystals are obtainable) .

Q. How should initial biological activity screening be designed for this compound?

  • Methodological Answer:
  • Target Selection: Prioritize targets based on structural analogs (e.g., kinase inhibition, GPCR modulation) .
  • In Vitro Assays:
  • Enzyme Inhibition: Use fluorescence-based kinase assays (e.g., EGFR, RSK2) at 1–10 µM concentrations .
  • Cell Viability: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
  • Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodological Answer:
  • Substituent Variation: Modify the chloro-methoxyphenyl or thiophene-piperidine moieties (e.g., replace Cl with F, alter thiophene to furan) .
  • Bioassay Correlation: Test analogs against primary targets (e.g., IC50 values for kinase inhibition) and logP/solubility metrics.
    Table 2: Example SAR Data for Analogs
AnalogSubstituent (R)IC50 (EGFR, nM)logP
Parent5-Cl, 2-OCH31203.2
Analog 15-F, 2-OCH3952.8
Analog 2Thiophene → Furan2102.5

Q. How can contradictory data in pharmacological studies (e.g., varying IC50 values across assays) be resolved?

  • Methodological Answer:
  • Orthogonal Assays: Confirm activity using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic validation .
  • Buffer Optimization: Test under varying pH (6.5–7.5) and ionic strengths to rule out assay-specific artifacts .
  • Proteomic Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .

Q. What computational strategies are effective for predicting the compound’s biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina with crystal structures of kinases (e.g., PDB: 1M17) to prioritize targets .
  • Machine Learning: Train models on ChEMBL bioactivity data for oxalamides to predict GPCR or ion channel activity .
  • MD Simulations: Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Q. How can researchers evaluate the compound’s stability in biological media for in vivo studies?

  • Methodological Answer:
  • Plasma Stability: Incubate with mouse/human plasma (37°C, 1–24 hrs) and quantify via LC-MS .
  • Microsomal Metabolism: Use liver microsomes (CYP450 enzymes) + NADPH cofactor; monitor degradation half-life .
  • pH Stability: Test solubility and degradation in buffers (pH 1.2–7.4) simulating GI tract conditions .

Q. What strategies are recommended for enantiomeric resolution if the compound has chiral centers?

  • Methodological Answer:
  • Chiral Chromatography: Use Chiralpak AD-H column (hexane:isopropanol 90:10) for baseline separation .
  • Crystallization: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
  • Enzymatic Resolution: Screen lipases or esterases for kinetic resolution of racemic mixtures .

Q. How can oxidative metabolic pathways be predicted to guide prodrug design?

  • Methodological Answer:
  • Metabolite ID: Use LC-HRMS to identify hydroxylation (e.g., piperidine ring) or thiophene-S-oxidation products .
  • CYP Inhibition: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Prodrug Derivatization: Mask labile groups (e.g., esterify hydroxyl metabolites) to enhance stability .

Q. What methods enable selective functionalization of the oxalamide core for derivatization?

  • Methodological Answer:
  • Protecting Groups: Temporarily protect amines with Boc or Fmoc to enable regioselective alkylation/acylation .
  • Microwave Synthesis: Accelerate coupling reactions (e.g., 100°C, 30 mins) to reduce side products .
  • Click Chemistry: Introduce triazole moieties via CuAAC reactions for library diversification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.